molecular formula C17H13NO3 B5028258 5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone

5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone

Cat. No. B5028258
M. Wt: 279.29 g/mol
InChI Key: KQKZEAUIHZNOJV-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, also known as MPTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPTP is a furanone derivative that has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Alkylating Agents : 5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone and related compounds have been studied for their behavior as alkylating agents. Elmagd (2011) explored the condensation of pyridine carboxaldehydes with 3-aroylpropionic acids, leading to the formation of furanones as potential intermediates for novel synthesis methods, including the synthesis of quinoline derivatives (Elmagd, 2011).

  • Reactions with Electrophilic and Nucleophilic Reagents : Soliman and El-Sakka (2017) investigated the reaction of similar furanone compounds with various reagents. This research highlights the versatility of furanone derivatives in forming diverse chemical structures, including amides and quinoline derivatives (Soliman & El-Sakka, 2017).

Applications in Synthesis of Bioactive Compounds

  • Bioisosteres of Protein Kinase Ligands : Lee (1998) designed compounds as surrogates for ultrapotent protein kinase C (PKC) ligands. These studies provide insights into the structural requirements for PKC binding and highlight the potential of furanone derivatives in medicinal chemistry (Lee, 1998).

  • active compounds (Aniskova, Grinev, & Yegorova, 2017).

Photoreactivity and Synthesis of Chromones

  • Photochemistry in Synthesis : Martínez-Utrilla and Miranda (1981) studied the photochemistry of certain furanones, leading to the synthesis of chromones. This research opens pathways for novel photochemical reactions utilizing furanones as key intermediates (Martínez-Utrilla & Miranda, 1981).

Cytotoxicity and Potential Anticancer Applications

  • Cytotoxicity Studies : Kim et al. (2002) synthesized a series of furanone derivatives and evaluated their cytotoxicity against cancer cell lines. This study highlights the potential of furanone derivatives in the development of new anticancer agents (Kim et al., 2002).

  • Antimycobacterial Evaluation : Husain, Alam, Hasan, and Yar (2009) synthesized and evaluated a series of furanone and pyrrolone derivatives for their antimycobacterial activity. Their findings contribute to the search for new antimycobacterial agents (Husain et al., 2009).

properties

IUPAC Name

(3E)-5-(4-methoxyphenyl)-3-(pyridin-3-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-15-6-4-13(5-7-15)16-10-14(17(19)21-16)9-12-3-2-8-18-11-12/h2-11H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKZEAUIHZNOJV-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CN=CC=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C\C3=CN=CC=C3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
Reactant of Route 2
5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
Reactant of Route 3
5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
Reactant of Route 4
5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
Reactant of Route 5
5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone
Reactant of Route 6
5-(4-methoxyphenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone

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